![molecular formula C16H14N4O4S B2658330 2-(4-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide CAS No. 688793-54-6](/img/no-structure.png)

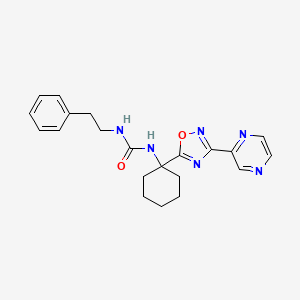

2-(4-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of pyrido[2,3-d]pyrimidin-4-one , which is a type of heterocyclic compound. These types of compounds are often studied for their potential biological activities.

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as quinazolin-4(3H)-ones and pyrido[2,3-d]pyrimidin-4(1H)-ones have been synthesized via one-pot intermolecular annulation reactions of o-amino benzamides and thiols . This method is noted for its good functional group tolerance and easy operation .Wissenschaftliche Forschungsanwendungen

Molecular Structure and Chemical Reactivity

Research into compounds structurally related to 2-(4-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide has provided insights into their molecular structure and chemical reactivity. The crystal structures of similar compounds reveal a folded conformation around the methylene atom, influencing their chemical behavior and potential biological activity. For instance, the study of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides highlights the intramolecular hydrogen bonding stabilizing the folded conformation, which is critical for understanding the chemical reactivity of these molecules (Subasri et al., 2016).

Synthesis and Evaluation of Antitumor Activity

The synthesis and biological evaluation of novel compounds with a structure similar to the query molecule have shown potential antitumor activities. For example, derivatives of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine have been synthesized and evaluated for their antitumor activity, demonstrating significant inhibition against various cancer cell lines. These findings suggest the potential of these compounds in developing new anticancer agents (Hafez & El-Gazzar, 2017).

Antimicrobial Activities

The antimicrobial properties of compounds related to 2-(4-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide have been investigated, with several showing promising results against a range of bacteria. This includes the synthesis of 7 alpha-methoxypyrimidinyl-ureidocephalosporins, which exhibit a broad spectrum of activity against both Gram-positive and Gram-negative organisms, including Pseudomonas and β-lactamase producers. These findings underscore the potential of these compounds in antimicrobial drug development (Maier et al., 1986).

Drug Design and Molecular Docking

The design and synthesis of new molecules structurally related to the query compound have been guided by quantum chemical insights, spectroscopic analysis, and molecular docking studies. For example, molecular docking of certain pyrimidine derivatives against SARS-CoV-2 protein targets has been conducted to evaluate their antiviral potency, demonstrating the application of these compounds in drug discovery efforts against COVID-19 and potentially other viral diseases. This approach combines computational and experimental methods to identify promising therapeutic agents (Mary et al., 2020).

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(4-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 4-methoxyphenol, which is then converted to 4-methoxyphenyl acetate. The second intermediate is 4-amino-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-one, which is then coupled with 4-methoxyphenyl acetate to form the final product.", "Starting Materials": [ "4-methoxyphenol", "acetic anhydride", "sodium acetate", "sulfur", "2-amino-4-chloropyrido[2,3-d]pyrimidine", "sodium hydroxide", "hydrogen peroxide", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 4-methoxyphenyl acetate", "4-methoxyphenol is reacted with acetic anhydride and sodium acetate in the presence of sulfur to form 4-methoxyphenyl acetate.", "Step 2: Synthesis of 4-amino-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-one", "2-amino-4-chloropyrido[2,3-d]pyrimidine is reacted with sodium hydroxide and hydrogen peroxide in ethanol to form 4-amino-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-one.", "Step 3: Coupling of intermediates", "4-methoxyphenyl acetate and 4-amino-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-one are coupled in the presence of a coupling agent to form the final product, 2-(4-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide." ] } | |

CAS-Nummer |

688793-54-6 |

Produktname |

2-(4-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide |

Molekularformel |

C16H14N4O4S |

Molekulargewicht |

358.37 |

IUPAC-Name |

2-(4-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide |

InChI |

InChI=1S/C16H14N4O4S/c1-23-10-4-6-11(7-5-10)24-9-13(21)19-20-15(22)12-3-2-8-17-14(12)18-16(20)25/h2-8H,9H2,1H3,(H,19,21)(H,17,18,25) |

InChI-Schlüssel |

VGEOVCUDQMNHMM-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)OCC(=O)NN2C(=O)C3=C(NC2=S)N=CC=C3 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

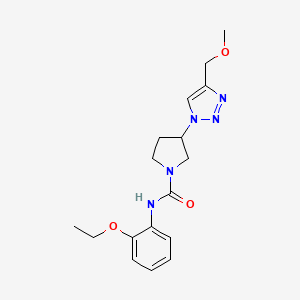

![N-(4-chlorophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2658247.png)

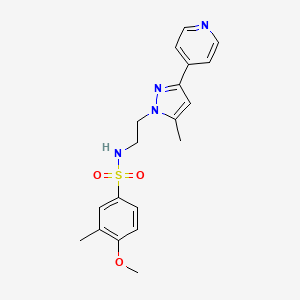

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2658248.png)

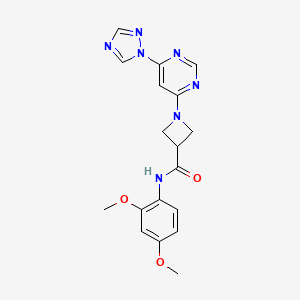

![1-Propan-2-yl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2658249.png)

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-isopropylbenzyl)acetamide](/img/structure/B2658253.png)

![3-(benzenesulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2658257.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2658262.png)

![4-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperazine-1-sulfonyl fluoride](/img/structure/B2658264.png)

![N-benzyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2658265.png)

![(Z)-N-(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)ethylidene)hydroxylamine](/img/structure/B2658268.png)

![9-cyclopropyl-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2658269.png)